molecular formula C7H15F2N B2895193 5,5-Difluoro-3,3-dimethylpentan-2-amine CAS No. 2248333-67-5

5,5-Difluoro-3,3-dimethylpentan-2-amine

Cat. No.: B2895193
CAS No.: 2248333-67-5
M. Wt: 151.201
InChI Key: LKAVBEYGRFXLMQ-UHFFFAOYSA-N
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Description

5,5-Difluoro-3,3-dimethylpentan-2-amine (DFDMPA) is a fluorinated amine with the molecular formula C₇H₁₄F₂N. Its structure features two fluorine atoms at the 5,5-positions and two methyl groups at the 3,3-positions, adjacent to a secondary amine group. Fluorination at the 5,5-positions is expected to reduce the basicity of the amine via electron-withdrawing inductive effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

5,5-difluoro-3,3-dimethylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAVBEYGRFXLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-3,3-dimethylpentan-2-amine typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of 3,3-dimethylpentan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-3,3-dimethylpentan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce amides or nitriles.

Scientific Research Applications

5,5-Difluoro-3,3-dimethylpentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3,3-dimethylpentan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of DFDMPA and Analogs

Compound Name Molecular Formula Functional Groups Fluorine Positions Key Properties Applications
5,5-Difluoro-3,3-dimethylpentan-2-amine (DFDMPA) C₇H₁₄F₂N Secondary amine 5,5 Reduced basicity, increased lipophilicity, metabolic stability Pharmaceuticals, CNS agents
3-(3,5-Difluoro-3,5-bis(ethoxycarbonyl))pyridinium iodide C₂₂H₂₈F₂NO₆⁺ Ester, pyridinium 3,5 Self-assembles into nanoparticles (300–400 nm diameter, PDI 0.3–0.4) Drug delivery systems, lipid carriers
5,5-Difluoro-3,3-dimethylpentanoic acid C₇H₁₂F₂O₂ Carboxylic acid 5,5 Higher acidity (pKa ~3–4), polar, hydrogen-bonding capacity Chemical synthesis, surfactants
10-(4-Azidomethylphenyl)-BODIPY C₂₀H₁₈BF₂N₃ BODIPY core, azide 5,5 (BODIPY core) Fluorescent rotor (τ = 1–4 ns), viscosity-sensitive emission Cellular microviscosity mapping
3,5-Difluoro-3',5'-dibromobiphenyl C₁₂H₈Br₂F₂ Biphenyl, bromine 3,5 (both rings) Stereogenic axis, polarizable along MPA/SMPA Chiral materials, optoelectronics

Key Findings and Contrasts

Fluorine-Induced Electronic Effects

  • Amine Basicity: DFDMPA’s fluorine atoms at the 5,5-positions reduce the amine’s basicity compared to non-fluorinated analogs like 3,3-dimethylpentan-2-amine. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine’s electron-withdrawing effects enhance bioavailability by minimizing protonation at physiological pH .
  • Acid vs. Amine : The carboxylic acid analog (CID 124364389, Table 1) exhibits higher acidity (pKa ~3–4) due to the electron-withdrawing fluorine and carboxylate group, whereas DFDMPA’s amine group (pKa ~8–9, estimated) retains moderate basicity despite fluorine substitution .

Self-Assembly and Nanoparticle Formation

  • The pyridinium-based fluorinated ester in forms homogeneous nanoparticles (PDI 0.3–0.4) with nonyl ester chains, while ethyl analogs yield heterogeneous aggregates (PDI 1.0). This highlights the role of hydrophobic side chains in stabilizing self-assembled structures. DFDMPA lacks ester groups but may exhibit similar assembly behavior if modified with lipophilic substituents .

Structural Influences on Bioactivity

  • Metabolic Stability: DFDMPA’s fluorine atoms likely protect the amine from oxidative deamination, a common metabolic pathway for non-fluorinated amines. This property is shared with fluorinated drugs like ciprofloxacin, where fluorine enhances half-life .

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